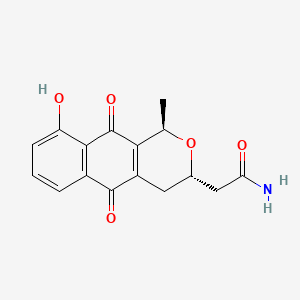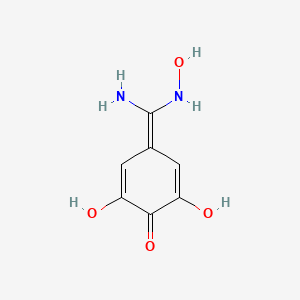
シラメシン
概要
説明
Siramesine, also known as Lu 28-179, is a sigma receptor agonist that is selective for the sigma-2 subtype. It was initially developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety and depression. clinical trials were discontinued due to a lack of efficacy in humans. Despite this, siramesine has shown potential in various scientific research applications, including its use as an anticancer agent and in the study of sigma receptor activity .
科学的研究の応用
Chemistry: Siramesine is used as a tool compound to study sigma receptor activity and its role in various biochemical pathways.
Biology: It has been shown to induce cell death in cancer cells through mechanisms involving lysosomal leakage and oxidative stress.
Medicine: Siramesine has demonstrated potential as an anticancer agent, particularly in overcoming multidrug resistance in cancer therapy. It has also been investigated for its anxiolytic and antidepressant effects.
Industry: The compound’s unique properties make it a candidate for repurposing in various industrial applications, including as an antifungal agent
Safety and Hazards
作用機序
Siramesine exerts its effects primarily through its action on sigma-2 receptors. These receptors are involved in modulating cell proliferation and survival. Siramesine induces cell death by destabilizing lysosomal membranes, leading to lysosomal leakage and the release of cathepsins into the cytosol. This process triggers oxidative stress and subsequent cell death. Additionally, siramesine affects mitochondrial function, leading to the loss of mitochondrial membrane potential and the release of cytochrome c, which further promotes apoptosis .
Similar Compounds:
Haloperidol: Another sigma receptor ligand with antipsychotic properties.
Cocaine: Known to interact with sigma receptors and has been studied in conjunction with siramesine.
Disulfiram: An anticancer agent that shares some mechanistic similarities with siramesine.
Uniqueness of Siramesine: Siramesine is unique due to its high selectivity for sigma-2 receptors and its ability to induce cell death through lysosomal and mitochondrial pathways. Unlike other sigma receptor ligands, siramesine has shown significant potential in overcoming multidrug resistance in cancer therapy, making it a promising candidate for further research and development .
生化学分析
Biochemical Properties
Siramesine interacts with various biomolecules, primarily through its action as a sigma-2 receptor agonist . The sigma-2 receptor is a protein that is overexpressed in several types of cancer cells . Siramesine’s interaction with this receptor is believed to be one of the key mechanisms behind its observed anticancer effects .
Cellular Effects
Siramesine has been shown to have significant effects on various types of cells. Siramesine also causes tumor cell death and reduces secondary spheroid formation of patient-derived spheroid cultures .
Molecular Mechanism
Siramesine induces cell death through destabilization of mitochondria and is independent of lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol . It is unlikely that siramesine acts exclusively through sigma-2 receptors, but rather through multiple molecular targets inside the cell .
Temporal Effects in Laboratory Settings
At concentrations below 15 μM, siramesine triggers cell death after 2 days or later, which seems to be associated with a general metabolic and energy imbalance due to defects in the endocytic pathway, intracellular trafficking, and energy production .
Dosage Effects in Animal Models
In animal studies, siramesine has been shown to produce anxiolytic and antidepressant effects
Metabolic Pathways
It is known that siramesine can induce a rapid rise in the lysosomal pH, followed by lysosomal leakage and dysfunction .
Transport and Distribution
Siramesine is believed to be internalized, in part, by an endocytotic pathway
Subcellular Localization
The subcellular localization of sigma-2 receptors, which siramesine interacts with, includes lysosomes, mitochondria, endoplasmic reticulum, and the plasma membrane
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of siramesine involves multiple steps, starting with the preparation of the core structure, which includes a spiro[2-benzofuran-1,4’-piperidine] moiety. The key steps involve the formation of the spiro compound and subsequent functionalization to introduce the 4-fluorophenyl and indole groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of siramesine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product. Additionally, the production process would need to comply with regulatory standards to ensure the safety and efficacy of the compound .
化学反応の分析
Types of Reactions: Siramesine undergoes various chemical reactions, including:
Oxidation: Siramesine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the siramesine molecule.
Substitution: Substitution reactions can introduce different substituents onto the siramesine core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
特性
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAONOGAGZNUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163810 | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147817-50-3 | |
| Record name | Siramesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147817-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siramesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siramesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siramesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIRAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
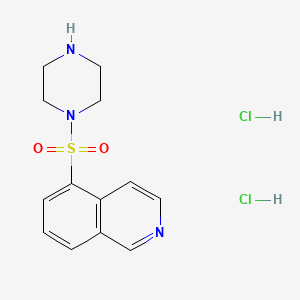
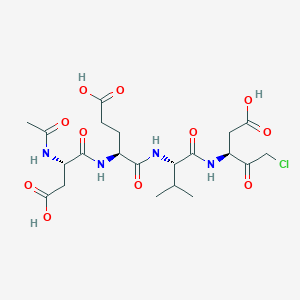
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
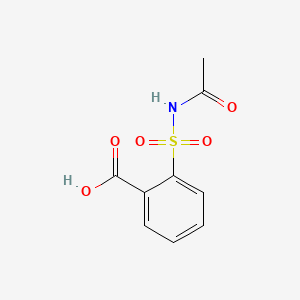

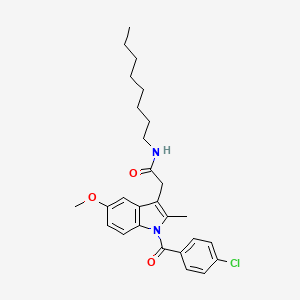
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)
![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
